Taniborbactam Hydrochloride: A Technical Guide to its Mechanism of Action
Taniborbactam Hydrochloride: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taniborbactam (formerly VNRX-5133) is a novel, broad-spectrum β-lactamase inhibitor (BLI) developed to combat the growing threat of antibiotic resistance mediated by β-lactamase enzymes.[1] Unlike many existing BLIs, taniborbactam possesses a unique bicyclic boronate structure that confers inhibitory activity against a wide array of β-lactamases, spanning all four Ambler classes (A, B, C, and D).[1][2] This includes serine-β-lactamases (SBLs) and, critically, metallo-β-lactamases (MBLs), which are notoriously difficult to inhibit.[3] This technical guide provides an in-depth exploration of the mechanism of action of taniborbactam hydrochloride, supported by quantitative data, detailed experimental protocols, and visual representations of key processes. Taniborbactam is in clinical development in combination with the fourth-generation cephalosporin, cefepime.[2][4]
Core Mechanism of Action
Taniborbactam's primary function is to inhibit β-lactamase enzymes, thereby protecting β-lactam antibiotics from hydrolysis and restoring their antibacterial efficacy.[2] The mechanism of inhibition varies depending on the class of β-lactamase.
Inhibition of Serine-β-Lactamases (Classes A, C, and D)
Against SBLs, taniborbactam acts as a reversible covalent inhibitor .[1][3] The boron atom in taniborbactam's structure forms a covalent bond with the catalytic serine residue in the active site of the SBL.[2][5] This interaction mimics the transition state of β-lactam hydrolysis, effectively trapping the enzyme in an inactive state.[1] Although the bond is covalent, it is reversible, allowing taniborbactam to dissociate from the enzyme. However, this dissociation is slow, leading to a prolonged residence time in the active site and sustained inhibition.[1]
Inhibition of Metallo-β-Lactamases (Class B)
For MBLs, which utilize zinc ions for catalysis, taniborbactam functions as a competitive inhibitor .[1][3] It binds to the active site of the MBL, preventing the substrate (the β-lactam antibiotic) from accessing the catalytic zinc ions.[5] This inhibition is achieved by interactions between taniborbactam and conserved residues within the MBL active site.[1]
Quantitative Data
The inhibitory potency of taniborbactam has been quantified through various in vitro and in vivo studies.
Table 1: Inhibition Constants (Ki) of Taniborbactam Against Representative β-Lactamases
| β-Lactamase | Ambler Class | Enzyme Subgroup | Ki (μM) |
| SHV-5 | A | ESBL | 0.017[1] |
| KPC-2 | A | Carbapenemase | 0.009[1] |
| CTX-M-15 | A | ESBL | 0.009[1] |
| P99 AmpC | C | Cephalosporinase | 0.002[1] |
| VIM-2 | B | Metallo-β-lactamase | 0.019[1] |
| NDM-1 | B | Metallo-β-lactamase | 0.081[1] |
| IMP-1 | B | Metallo-β-lactamase | >30[1] |
Table 2: In Vitro Activity of Cefepime-Taniborbactam Against Key Pathogens
| Organism (Resistance Mechanism) | Cefepime MIC (μg/mL) | Cefepime-Taniborbactam MIC90 (μg/mL) | Fold-Shift in MIC |
| Escherichia coli (Engineered strains, Classes A, B, C, D) | - | - | Up to 1,024[1] |
| Enterobacterales (Clinical Isolates) | - | 1 | ≥256[1] |
| Pseudomonas aeruginosa (Clinical Isolates) | - | 4 | ≥32[1] |
| KPC-3-producing E. coli | 128 | 4 | 32[3] |
Table 3: Clinical Efficacy of Cefepime-Taniborbactam vs. Meropenem in the CERTAIN-1 Trial (Complicated Urinary Tract Infection)
| Endpoint | Cefepime-Taniborbactam (n=293) | Meropenem (n=143) | Treatment Difference (95% CI) |
| Composite Success (Microbiologic & Clinical) at Test-of-Cure | 70.6%[6][7] | 58.0%[6][7] | 12.6% (3.1 to 22.2)[7] |
| Composite Success at Late Follow-up (Day 28-35) | 63.8%[6] | 51.7%[6] | 12.1% (2.2 to 21.9)[6] |
| Response Rate in Cefepime-Resistant Pathogens | 71%[6] | 53%[6] | - |
| Response Rate in ESBL-producing Pathogens | 71%[6] | 55%[6] | - |
Experimental Protocols
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The in vitro activity of cefepime-taniborbactam is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Methodology:
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Preparation of Antimicrobial Solutions: Stock solutions of cefepime and taniborbactam are prepared. Serial two-fold dilutions of cefepime are made in cation-adjusted Mueller-Hinton broth (CAMHB). Taniborbactam is added to each dilution at a fixed concentration, typically 4 µg/mL.
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Inoculum Preparation: Bacterial isolates are grown on appropriate agar plates. Colonies are suspended in saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted to yield a final inoculum concentration of approximately 5 x 105 colony-forming units (CFU)/mL in the microtiter plate wells.
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Incubation: The microtiter plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.
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Reading Results: The MIC is defined as the lowest concentration of cefepime, in the presence of a fixed concentration of taniborbactam, that completely inhibits visible growth of the organism.
Steady-State Kinetic Analysis for Inhibition Constant (Ki) Determination
The inhibitory activity of taniborbactam against purified β-lactamase enzymes is assessed using steady-state kinetics.
Methodology:
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Enzyme and Substrate Preparation: Purified β-lactamase enzymes are used. A chromogenic substrate, such as nitrocefin, is commonly employed, as its hydrolysis can be monitored spectrophotometrically.
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Assay Conditions: Reactions are typically performed in a phosphate buffer (e.g., 50 mM sodium phosphate, pH 7.0) at a constant temperature.
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Measurement of Initial Velocities: The initial rate of substrate hydrolysis by the enzyme is measured in the presence of varying concentrations of taniborbactam.
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Data Analysis: The data are fitted to appropriate kinetic models (e.g., Michaelis-Menten for competitive inhibition) to determine the inhibition constant (Ki). For reversible covalent inhibitors, more complex models may be used to determine the rates of association (kon) and dissociation (koff).
Neutropenic Murine Thigh Infection Model
This in vivo model is used to evaluate the efficacy of cefepime-taniborbactam against bacterial infections.
Methodology:
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Induction of Neutropenia: Mice (e.g., ICR or Swiss Webster) are rendered neutropenic by intraperitoneal injections of cyclophosphamide. This makes them more susceptible to bacterial infection.
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Infection: A standardized inoculum of the test bacterium (e.g., P. aeruginosa or K. pneumoniae) is injected into the thigh muscle of the neutropenic mice.
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Treatment: At a specified time post-infection (e.g., 2 hours), treatment with cefepime, taniborbactam, the combination, or a vehicle control is initiated. Dosing regimens are designed to simulate human pharmacokinetic profiles.
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Assessment of Efficacy: At various time points (e.g., 24 hours post-treatment), mice are euthanized, and the thigh muscles are homogenized. The number of viable bacteria (CFU) is determined by plating serial dilutions of the homogenate. Efficacy is typically expressed as the log10 reduction in CFU compared to the control group.
Visualizations
Signaling Pathways and Workflows
References
- 1. Establishing the reference broth microdilution MIC method for cefepime-taniborbactam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. citedrive.com [citedrive.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Discovery of Taniborbactam (VNRX-5133): A Broad-Spectrum Serine- and Metallo-β-lactamase Inhibitor for Carbapenem-Resistant Bacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Clinical exposure–response relationship of cefepime/taniborbactam against Gram-negative organisms in the murine complicated urinary tract infection model - PMC [pmc.ncbi.nlm.nih.gov]
